molecular formula C16H17N3O4 B13781112 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-(methoxymethyl)-1,3-dioxolan-2-yl)methyl)-, trans- CAS No. 98519-28-9

1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-(methoxymethyl)-1,3-dioxolan-2-yl)methyl)-, trans-

Cat. No.: B13781112
CAS No.: 98519-28-9
M. Wt: 315.32 g/mol
InChI Key: XGKPDTIWHMXLPQ-XJKSGUPXSA-N
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Description

1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-(methoxymethyl)-1,3-dioxolan-2-yl)methyl)-, trans- is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-(methoxymethyl)-1,3-dioxolan-2-yl)methyl)-, trans- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the benzofuranyl and dioxolan groups through specific reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Controlled reaction conditions in batch reactors.

    Continuous Flow Synthesis: Use of continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-(methoxymethyl)-1,3-dioxolan-2-yl)methyl)-, trans- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts for specific transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays and studies.

    Medicine: Exploration as a pharmaceutical intermediate or active compound.

    Industry: Applications in materials science and as a specialty chemical.

Mechanism of Action

The mechanism of action for this compound would involve interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A simpler triazole compound with various applications.

    Benzofuranyl Derivatives: Compounds containing the benzofuran moiety with diverse biological activities.

    Dioxolan Compounds: Molecules with the dioxolan ring structure used in various chemical processes.

Uniqueness

1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-(methoxymethyl)-1,3-dioxolan-2-yl)methyl)-, trans- is unique due to its combination of triazole, benzofuranyl, and dioxolan moieties, which may confer specific chemical and biological properties not found in simpler analogs.

Properties

CAS No.

98519-28-9

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

1-[[(2R,4S)-2-(1-benzofuran-2-yl)-4-(methoxymethyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C16H17N3O4/c1-20-7-13-8-21-16(23-13,9-19-11-17-10-18-19)15-6-12-4-2-3-5-14(12)22-15/h2-6,10-11,13H,7-9H2,1H3/t13-,16+/m0/s1

InChI Key

XGKPDTIWHMXLPQ-XJKSGUPXSA-N

Isomeric SMILES

COC[C@H]1CO[C@@](O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3

Canonical SMILES

COCC1COC(O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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